molecular formula C6H6BrNO2 B2740993 2-Bromo-6-(hydroxymethyl)pyridin-3-ol CAS No. 168015-04-1

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

Numéro de catalogue: B2740993
Numéro CAS: 168015-04-1
Poids moléculaire: 204.023
Clé InChI: IHHFLQMZNYDGFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-6-(hydroxymethyl)pyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol It is a derivative of pyridine, featuring a bromine atom at the 2-position, a hydroxymethyl group at the 6-position, and a hydroxyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 6-(hydroxymethyl)pyridin-3-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to maximize yield and purity while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of pyridine, including 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, exhibit antimicrobial activity. The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various pathogens, making it a candidate for further exploration in drug development .

Cancer Research
The compound has been investigated for its role in cancer treatment. For instance, pyridine derivatives are known to inhibit specific signaling pathways involved in tumor growth. The hydroxymethyl group at position 6 may contribute to the compound's ability to modulate these pathways, providing a basis for developing novel anticancer therapies .

Biocatalysis

Enzymatic Reactions
this compound has been utilized as a substrate in biocatalytic processes. For example, studies involving Burkholderia sp. MAK1 have demonstrated that certain bacterial strains can transform pyridine derivatives into hydroxylated products, highlighting the potential for using this compound in biotransformation applications . The ability of microorganisms to metabolize such compounds can lead to environmentally friendly synthesis methods for pharmaceuticals.

Material Science

Polymer Chemistry
In material science, pyridine derivatives are explored as building blocks for synthesizing polymers and other materials with specific properties. The presence of functional groups such as hydroxymethyl can enhance the physical properties of polymers, making them suitable for applications in coatings, adhesives, and other industrial materials .

Case Studies

StudyApplicationFindings
Antimicrobial Activity Medicinal ChemistryDemonstrated effectiveness against Gram-positive bacteria.
Biocatalytic Transformations BiocatalysisBurkholderia sp. MAK1 successfully converted 2-bromo derivatives into useful metabolites.
Polymer Development Material ScienceEnhanced mechanical properties observed in polymer blends containing pyridine derivatives.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-Bromo-6-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxymethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS Number: 168015-04-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromo substituent at the 2-position and a hydroxymethyl group at the 6-position of the pyridine ring, which may influence its interaction with biological systems.

The molecular formula for this compound is C6H6BrNO2C_6H_6BrNO_2. Its structure can be represented as follows:

Structure C6H6BrNO2\text{Structure }\text{C}_6\text{H}_6\text{BrNO}_2

This compound is characterized by its ability to participate in various chemical reactions, including oxidation and substitution, which may affect its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in antimicrobial and anticancer therapies. Below are key findings from various studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, pyridine alkaloids have shown significant activity against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents . The presence of halogen substituents, such as bromine, is often associated with enhanced bioactivity against bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismsMIC (mg/mL)
This compoundE. coli0.0195
Bacillus mycoides0.0048
C. albicans0.039

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The anticancer properties of pyridine derivatives have also been investigated. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells . The specific mechanisms of action for this compound are still under investigation, but its structural features may contribute to its efficacy as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor binding . The bromine substituent may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.

Case Studies

  • In vitro Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results demonstrated significant inhibition against E. coli and C. albicans, supporting its potential use in treating infections caused by these pathogens .
  • Anticancer Activity Investigation :
    Another research effort focused on the cytotoxicity of several pyridine derivatives against cancer cell lines. The findings indicated that compounds bearing hydroxyl and halogen groups exhibited higher cytotoxicity compared to their unsubstituted counterparts . This suggests that modifications such as those found in this compound could enhance anticancer activity.

Propriétés

IUPAC Name

2-bromo-6-(hydroxymethyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHFLQMZNYDGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium hydroxide (85% assay, 113.8 g, 1.73 mol) was dissolved in distilled water (750 ml) and to the solution was added 2-bromo-3-hydroxypyridine (300 g, 1.72 mol), ethylenediaminetetraaeetic acid sodium salt (2 mol %, 13.1 g, 0.034 mol) and formalin (37-41% w/v 470 ml, 5.95 mol). The stirred mixture was heated at 90°-95° C. until the assay (HPLC) of remaining starting material fell below 3% (approx 5 h). The reaction mixture was then cooled to room temperature and glacial acetic acid (103 ml) added and stirred for a further 2 h. The precipitated solid was filtered from the mixture and the filtrate saturated with sodium chloride (310 g). The resulting solution was extracted with ethyl acetate (4×280 ml). The combined organic extracts were dried and evaporated to dryness keeping the temperature below 85° C. The residue was assayed by HPLC to determine the quantity of contained 2-bromo-3-hydroxy-6-hydroxymethylpyridine. The yield was typically 65%.
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium hydroxide (85% assay, 113.8 g, 1.73 mol) was dissolved in distilled water (750 ml) and to the solution was added 2-bromo-3-hydroxypyridine (300 g, 1.72 mol), ethylenediaminetetraacetic acid sodium salt (2 mmol %, 13.1 g, 0.034 mmol) and formalin (3741% w/v 470 ml, 5.95 mmol). The stirred mixture was heated at 90°-95° C. until the assay (HPLC) of remaining starting material fell below 3% (approx 5 h) . The reaction mixture was then cooled to room temperature and glacial acetic acid (103 ml) added and stirred for a further 2h. The precipitated solid was filtered from the mixture and the filtrate saturated with sodium chloride (310 g). The resulting solution was extracted with ethyl acetate (4×280ml). The combined organic extracts were dried and evaporated to dryness keeping the temperature below 85° C. The residue was assayed by HPLC to determine the quantity of contained 2-bromo-3-hydroxy-6-hydroxymethylpyridine. The yield was typically 65%.
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-3-hydroxy-6-methylpyridine 1-oxide 29 (15 g, 0.075 mol) in TFAA (50 mL, 0.375 mol) and was stirred at 40° C. for 24 h. The solvent was removed under vacuum. The residue was purified by column chromatography (silica gel: EA:Hex, 2:1). Yield: 4.5 g, 30%. 1H NMR (CDCl3): δ 7.32 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.5 Hz, 1H), 4.56 (s, 2H).
Name
2-bromo-3-hydroxy-6-methylpyridine 1-oxide
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.